molecular formula C17H18N2O3 B11789900 tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate

tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate

Cat. No.: B11789900
M. Wt: 298.34 g/mol
InChI Key: MIAGOFPYXDTVLC-UHFFFAOYSA-N
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Description

tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound is a derivative of pyridine, featuring a tert-butyl carbamate group and a formyl group attached to the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate typically involves the reaction of 3-formyl-6-phenylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Scientific Research Applications

tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways .

Comparison with Similar Compounds

tert-Butyl (3-formyl-6-phenylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

tert-butyl N-(3-formyl-6-phenylpyridin-2-yl)carbamate

InChI

InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-15-13(11-20)9-10-14(18-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19,21)

InChI Key

MIAGOFPYXDTVLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)C2=CC=CC=C2)C=O

Origin of Product

United States

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